Cas no 2680599-44-2 (2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

2-(4-Chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid is a specialized organic compound featuring a chloro-methylphenyl core and a reactive allyloxycarbonylaminoacetic acid moiety. Its structure combines aromatic and aliphatic functionalities, making it valuable in synthetic chemistry, particularly in peptide modifications and intermediate synthesis. The chloro and methyl substituents enhance its reactivity in electrophilic aromatic substitution, while the allyloxycarbonyl (Alloc) group serves as a versatile protecting group for amines, allowing selective deprotection under mild conditions. This compound is useful in controlled-release applications and as a building block for pharmaceuticals or agrochemicals. Its balanced solubility in organic solvents facilitates purification and further derivatization, making it a practical choice for research and industrial applications.
2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid structure
2680599-44-2 structure
商品名:2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
CAS番号:2680599-44-2
MF:C13H14ClNO4
メガワット:283.707562923431
CID:5631606
PubChem ID:165941353

2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-28286737
    • 2680599-44-2
    • 2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
    • 2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
    • インチ: 1S/C13H14ClNO4/c1-3-6-19-13(18)15-11(12(16)17)9-4-5-10(14)8(2)7-9/h3-5,7,11H,1,6H2,2H3,(H,15,18)(H,16,17)
    • InChIKey: DHBWIOMUBNLOOJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)C(C(=O)O)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 283.0611356g/mol
  • どういたいしつりょう: 283.0611356g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28286737-10.0g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
10g
$4914.0 2023-05-24
Enamine
EN300-28286737-0.25g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
0.25g
$1038.0 2023-09-08
Enamine
EN300-28286737-0.5g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
0.5g
$1084.0 2023-09-08
Enamine
EN300-28286737-2.5g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
2.5g
$2211.0 2023-09-08
Enamine
EN300-28286737-5g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
5g
$3273.0 2023-09-08
Enamine
EN300-28286737-10g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
10g
$4852.0 2023-09-08
Enamine
EN300-28286737-1.0g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
1g
$1142.0 2023-05-24
Enamine
EN300-28286737-0.05g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
0.05g
$948.0 2023-09-08
Enamine
EN300-28286737-0.1g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
0.1g
$993.0 2023-09-08
Enamine
EN300-28286737-5.0g
2-(4-chloro-3-methylphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
2680599-44-2
5g
$3313.0 2023-05-24

2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid 関連文献

2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acidに関する追加情報

Comprehensive Overview of 2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS No. 2680599-44-2)

2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS No. 2680599-44-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, is often explored for its potential applications in drug development and crop protection. The presence of both chloro and methyl substituents on the phenyl ring, combined with the prop-2-en-1-yloxy carbonylamino moiety, contributes to its distinct chemical properties and reactivity.

In recent years, the demand for novel bioactive compounds has surged, driven by the need for more efficient and sustainable solutions in healthcare and agriculture. Researchers are particularly interested in 2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid due to its potential as a building block for small-molecule therapeutics and agrochemical intermediates. Its structural features make it a promising candidate for modulating biological pathways, such as enzyme inhibition or receptor binding, which are critical in drug discovery.

The synthesis of CAS No. 2680599-44-2 involves multi-step organic reactions, often starting from readily available precursors like 4-chloro-3-methylbenzoic acid or its derivatives. The introduction of the prop-2-en-1-yloxy carbonylamino group is typically achieved through carbamate formation, a well-established method in organic chemistry. This process highlights the compound's versatility and adaptability in synthetic workflows, making it a valuable tool for chemists.

One of the most frequently asked questions about 2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid revolves around its stability and storage conditions. Like many carboxylic acid derivatives, this compound is best stored in a cool, dry environment, away from strong oxidizing agents. Its shelf life can be extended by using inert atmospheres or desiccants, ensuring minimal degradation over time.

From an environmental perspective, the compound's biodegradability and ecotoxicity are subjects of ongoing research. With increasing regulatory scrutiny on chemical substances, understanding the environmental impact of CAS No. 2680599-44-2 is crucial for its sustainable use. Preliminary studies suggest that it may undergo hydrolysis under certain conditions, but further data is needed to assess its long-term effects.

In the context of green chemistry, efforts are being made to optimize the synthesis of 2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid to reduce waste and energy consumption. Catalytic methods and solvent-free reactions are among the innovative approaches being explored to enhance the compound's sustainability profile. These advancements align with global trends toward eco-friendly chemical production.

The pharmaceutical industry is particularly intrigued by the potential of CAS No. 2680599-44-2 in drug delivery systems. Its ability to form stable conjugates with other bioactive molecules opens doors for targeted therapies, such as prodrugs or controlled-release formulations. This application is especially relevant in oncology and neurology, where precision medicine is gaining traction.

Another area of interest is the compound's role in polymer chemistry. The prop-2-en-1-yloxy group can participate in polymerization reactions, making it a potential monomer for designing functional materials. These materials could find use in coatings, adhesives, or even biomedical devices, further expanding the compound's utility.

For researchers seeking to purchase or synthesize 2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid, it is essential to verify the compound's purity and characterization data. Techniques like HPLC, NMR, and mass spectrometry are commonly employed to confirm its identity and quality. Reputable suppliers often provide certificates of analysis to ensure compliance with industry standards.

In summary, 2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS No. 2680599-44-2) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted applications, from pharmaceutical intermediates to polymer precursors, underscore its importance in modern research. As scientific advancements continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and sustainability.

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